3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as 3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester, involves various methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclization of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions for this compound are not detailed in the search results.Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities . They can interact with various targets, receptors, or microorganisms, making them potential candidates for cancer treatment .
Anti-Microbial Activity
Quinoxaline derivatives have shown significant anti-microbial activity . They can act against a variety of microorganisms, making them useful in the development of new antimicrobial drugs .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their anti-convulsant properties . This makes them potential candidates for the development of drugs to treat convulsive disorders .
Anti-Tuberculosis Activity
Quinoxaline derivatives have demonstrated anti-tuberculosis activity . They could potentially be used in the development of new drugs to treat tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have shown anti-malarial activity . They could potentially be used in the development of new drugs to treat malaria .
Anti-Leishmanial Activity
Quinoxaline derivatives have demonstrated anti-leishmanial activity . They could potentially be used in the development of new drugs to treat leishmaniasis .
Anti-HIV Activity
Quinoxaline derivatives have shown anti-HIV activity . They could potentially be used in the development of new drugs to treat HIV .
Anti-Inflammatory Activity
Quinoxaline derivatives have demonstrated anti-inflammatory activity . They could potentially be used in the development of new drugs to treat inflammatory conditions .
Mechanism of Action
Target of Action
Ethyl 6,7-dimethyl-3-phenylquinoxaline-2-carboxylate, also known as 3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester, is a derivative of quinoxaline . Quinoxaline derivatives have been found to have a wide range of targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Quinoxaline derivatives have been found to affect a variety of biochemical pathways . .
Result of Action
Quinoxaline derivatives have been found to have a wide range of effects, including anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activities .
properties
IUPAC Name |
ethyl 6,7-dimethyl-3-phenylquinoxaline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-4-23-19(22)18-17(14-8-6-5-7-9-14)20-15-10-12(2)13(3)11-16(15)21-18/h5-11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVBSARHCIPCMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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